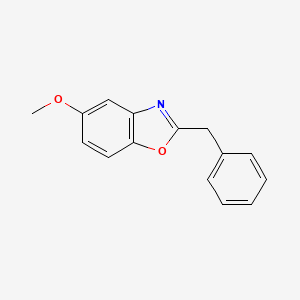

2-Benzyl-5-methoxy-1,3-benzoxazole

Description

2-Benzyl-5-methoxy-1,3-benzoxazole is a benzoxazole derivative featuring a benzyl substituent at position 2 and a methoxy group at position 4. Benzoxazoles are heterocyclic compounds containing fused benzene and oxazole rings, known for their diverse applications in pharmaceuticals, materials science, and agrochemicals due to their electronic properties and bioactivity . The benzyl and methoxy groups in this compound likely enhance its lipophilicity and electronic stability, making it a candidate for further exploration in drug design or optoelectronic materials .

Properties

IUPAC Name |

2-benzyl-5-methoxy-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-12-7-8-14-13(10-12)16-15(18-14)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIWJGYXHQNFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Benzaldehyde Under Catalytic Conditions

The condensation of 5-methoxy-2-aminophenol (1 ) with benzaldehyde (2 ) represents a direct route to 2-benzyl-5-methoxy-1,3-benzoxazole (3 ). This method employs catalysts to facilitate imine formation and subsequent cyclization.

Mechanism and Conditions :

-

Fe(III)–Schiff Base/SBA-15 Nanocatalyst : A heterogeneous catalytic system using Fe(III)–Schiff base immobilized on mesoporous SBA-15 silica promotes the reaction in aqueous media at 80°C. The nanocatalyst enhances reaction efficiency (85% yield in 3 hours) while adhering to green chemistry principles.

-

NH(CH)NHBiCl Catalyst : Under solvent-free conditions, this bismuth-based catalyst enables room-temperature condensation, achieving 89% yield in 2 hours. The catalyst is recyclable for up to six cycles without significant loss of activity.

Reaction Scheme :

Advantages :

-

High atom economy and minimal waste.

-

Compatibility with eco-friendly solvents or solvent-free systems.

Limitations :

-

Requires precise stoichiometric control to avoid aldol side reactions.

Cyclodehydration with Phenylacetic Acid in Polyphosphoric Acid (PPA)

Heating 5-methoxy-2-aminophenol (1 ) with phenylacetic acid (4 ) in PPA induces cyclodehydration, forming the benzoxazole core.

Conditions :

Mechanism :

PPA acts as both a Brønsted acid catalyst and dehydrating agent, protonating the carboxylic acid to form an acylium ion, which reacts with the amine to generate an intermediate amide. Intramolecular cyclization yields the benzoxazole.

Reaction Scheme :

Advantages :

-

Robust for electron-deficient substrates.

-

No requirement for inert atmospheres.

Limitations :

-

High temperatures and corrosive PPA pose safety challenges.

Amide Activation Strategy Using Triflic Anhydride (Tf2_22O)

Reaction of Tertiary Amides with 5-Methoxy-2-aminophenol

A novel method utilizes TfO to activate tertiary amides (e.g., 1-morpholino-2-phenylethan-1-one, 5 ) for coupling with 5-methoxy-2-aminophenol (1 ).

-

Base : 2-Fluoropyridine (1.5 equiv).

-

Solvent : Dichloromethane (DCM) at room temperature.

-

Yield : 92% in 2 hours.

Mechanism :

TfO activates the amide via triflation, generating an electrophilic intermediate that undergoes nucleophilic attack by the amine. Cyclization and aromatization follow, driven by the leaving group expulsion.

Reaction Scheme :

Advantages :

-

Mild conditions and rapid reaction times.

-

Broad substrate scope for diverse 2-aryl/alkyl benzoxazoles.

Limitations :

-

Sensitivity to moisture requires anhydrous conditions.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Key Observations :

-

Catalytic Efficiency : The NH(CH)NHBiCl system offers superior sustainability (solvent-free, recyclable).

-

Yield and Practicality : The TfO method achieves the highest yield under mild conditions but requires stringent moisture control.

-

Green Chemistry : Fe(III)–Schiff/SBA-15 and BiCl-based methods align with eco-friendly protocols.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-methoxy-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazole ring or the benzyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the benzene ring .

Scientific Research Applications

2-Benzyl-5-methoxy-1,3-benzoxazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methoxy-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. For example, it may inhibit DNA topoisomerases, protein kinases, or other enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Electronic and Physical Properties

The substituents at positions 2 and 5 significantly influence the compound’s properties. Below is a comparison with structurally related benzoxazoles and heterocycles:

Table 1: Substituent and Molecular Weight Comparison

Q & A

Q. What are the common synthetic routes for preparing 2-Benzyl-5-methoxy-1,3-benzoxazole, and what are their respective advantages?

- Methodological Answer : The compound can be synthesized via cyclization of 2-aminophenol derivatives with benzyl chloride under basic conditions. Alternatively, Suzuki-Miyaura coupling introduces the benzyl group post-core formation. Microwave-assisted synthesis under solvent-free conditions (e.g., 150°C, 30 minutes) improves yields (85%) compared to conventional heating (65% over 24 hours). Bischler-Napieralski conditions using POCl3 and reflux also offer moderate yields (72%) . Table : Comparison of Synthetic Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Conventional heating | K₂CO₃, DMF, 130°C, 24h | 65 |

| Microwave-assisted | Solvent-free, 150°C, 30min | 85 |

| Bischler-Napieralski | POCl₃, reflux | 72 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : 1H/13C NMR identifies substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm). IR spectroscopy confirms the benzoxazole ring (C=N stretch ~1610 cm⁻¹). Mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 242). For definitive structure confirmation, X-ray crystallography (via SHELXL ) resolves bond angles and torsional strain, as demonstrated for analogs like 2-amino-5-chloro-1,3-benzoxazole .

Advanced Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). To address this:

- Standardize protocols using validated cell lines (e.g., HepG2 for cytotoxicity).

- Confirm compound purity via HPLC (>95%) and elemental analysis (C, H, N within 0.4% of theoretical values).

- Perform dose-response curves to compare IC₅₀ values across studies. For example, antimicrobial activity discrepancies can be resolved by testing under identical agar diffusion conditions .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Key optimizations include:

- Base selection : K₂CO₃ enhances nucleophilic substitution efficiency in benzylation steps.

- Catalyst use : Pd(PPh₃)₄ in Suzuki coupling improves cross-coupling yields by 15–20%.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates during cyclization.

- Microwave irradiation : Reduces reaction time from 24 hours to 30 minutes while increasing yield to 85% .

Q. How does the substitution pattern on the benzoxazole ring influence its electronic properties and reactivity?

- Methodological Answer : Electron-donating groups (e.g., methoxy at C5) increase ring electron density, enhancing stability against oxidation. Hammett substituent constants (σ) quantify electronic effects: σ = -0.27 for -OCH₃ vs. +0.78 for -NO₂. DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity in electrophilic substitutions. Experimentally, methoxy-substituted derivatives show slower hydrolysis rates compared to nitro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.